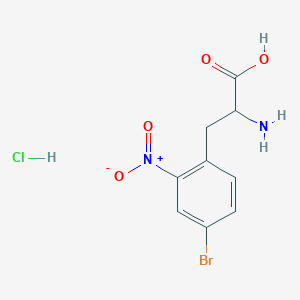

2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride

Description

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is a halogenated and nitrated aromatic amino acid derivative. The compound combines a bromo substituent (at the para position) and a nitro group (at the ortho position) on the phenyl ring, which likely influence its electronic, steric, and solubility properties. The hydrochloride salt form enhances stability and aqueous solubility, a common feature in amino acid derivatives for biomedical use .

Properties

Molecular Formula |

C9H10BrClN2O4 |

|---|---|

Molecular Weight |

325.54 g/mol |

IUPAC Name |

2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9BrN2O4.ClH/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16;/h1-2,4,7H,3,11H2,(H,13,14);1H |

InChI Key |

YKJZWWAVLDJIFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride typically involves the bromination of L-phenylalanine followed by nitration. The reaction conditions include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale bromination and nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Amino-3-(4-bromo-2-aminophenyl)propanoic acid hydrochloride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid, bromine, and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with substitutions in the phenyl ring’s position, halogen type, or nitro group placement.

Table 1: Structural and Functional Comparison

Key Observations:

The target compound’s 4-bromo-2-nitro substitution may exacerbate steric challenges while enhancing electrophilicity. Meta-nitro derivatives (e.g., QJ-9602, CAS 22888-56-8) exhibit intermediate electronic effects, balancing solubility and reactivity .

Halogen Effects :

- Bromine’s larger atomic radius (vs. fluorine in ) increases molecular weight and lipophilicity, likely reducing aqueous solubility. However, the para-bromo substitution may improve binding affinity in hydrophobic enzyme pockets.

Salt Form and Purity :

- Hydrochloride salts (e.g., YD-5598, OT-4887) are prevalent in the evidence, suggesting industry preference for improved crystallinity and handling . Purity levels (95–97%) align with pharmaceutical intermediate standards.

Synthetic Feasibility :

- Asymmetric hydrogenation (referenced in , Scheme 9) is a plausible route for enantiopure synthesis, though bromo-nitro substituents may require modified catalysts to accommodate steric bulk .

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. Comparisons rely on structural analogs and substituent chemistry principles.

- Potential Applications: The 4-bromo-2-nitro motif may confer unique bioactivity in kinase inhibitors or antimicrobial agents, leveraging halogen bonding and nitro group redox properties.

Biological Activity

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, and anticancer properties, alongside toxicity assessments and potential applications in scientific research.

Chemical Structure

The chemical structure of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is characterized by a bromo and nitro substitution on the phenyl ring, which contributes to its biological activity. The molecular formula is .

Antibacterial Activity

Recent studies have demonstrated that 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride exhibits significant antibacterial properties against various bacterial strains.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Effective |

In vitro assays have shown that the compound has a minimum inhibitory concentration (MIC) that indicates potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The compound also displays antifungal properties, particularly against:

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Effective |

| Aspergillus niger | Effective |

These findings suggest that 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride could be a candidate for developing antifungal treatments .

Anticancer Activity

In addition to its antibacterial and antifungal effects, this compound has shown promising anticancer activity against several human cancer cell lines:

| Cancer Type | Activity |

|---|---|

| Lung cancer | Significant inhibition |

| Breast cancer | Significant inhibition |

| Prostate cancer | Significant inhibition |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound in cancer therapy .

Toxicity and Safety

Toxicity studies indicate that 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has low acute toxicity, with no adverse effects observed at doses up to 5000 mg/kg in animal models. However, chronic toxicity studies are necessary to fully understand its long-term effects. Notably, the compound can cause skin and eye irritation, necessitating proper safety precautions during handling .

Applications in Research

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of β-amino acids and peptides: It can be utilized to create various biologically active molecules.

- Probe molecule in enzymatic studies: It aids in understanding enzymatic mechanisms due to its structural characteristics.

Ongoing research aims to develop derivatives with enhanced biological activities and improved physical properties .

Current Research Trends

Research continues into the synthesis of derivatives of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride that may exhibit superior efficacy. Additionally, new analytical methods for detection and quantification are being explored, alongside studies on its molecular mechanisms of action .

Q & A

Q. What are the optimized synthesis protocols for 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. Key steps include:

- Bromination and nitration of the phenyl ring under controlled acidic conditions to ensure regioselectivity.

- Amino acid coupling via reductive amination or nucleophilic substitution, using reagents like sodium borohydride or potassium carbonate in polar solvents (e.g., DMF or ethanol) .

- Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether.

Critical Parameters: Temperature (20–60°C), pH (6–8 for amine stability), and reaction time (12–24 hours) must be tightly controlled to avoid side products like dehalogenated or over-nitrated derivatives .

Q. How is this compound characterized analytically?

Methodological Answer:

- Purity Assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5%.

- Structural Confirmation: H/C NMR (DMSO-d6) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), α-amino protons (δ 3.4–4.0 ppm), and carboxylate carbon (δ 170–175 ppm).

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 347.98 (calculated for CHBrNO) .

Q. What are its key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility: Sparingly soluble in water (0.5 mg/mL at 25°C); requires DMSO or ethanol for stock solutions.

- Stability: Degrades under UV light; store at –20°C in amber vials.

- pKa Values: Amino group (pKa ~8.1), carboxyl group (pKa ~2.3), critical for buffer selection in biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in electrophilic substitutions.

- Reaction Path Search: Tools like GRRM or AFIR identify low-energy pathways for bromine displacement or nitro group reduction.

- Feedback Loops: Combine computational predictions with high-throughput screening to validate intermediates, as demonstrated in ICReDD’s integrated approach .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like cell line (HEK293 vs. HeLa), compound concentration (1–100 µM), and incubation time (24–72 hours).

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., de-brominated analogs) that may interfere with activity .

- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to inconsistent IC values .

Q. What strategies mitigate side reactions during functionalization of the nitro group?

Methodological Answer:

- Selective Reduction: Catalytic hydrogenation (Pd/C, H) at 30 psi selectively reduces nitro to amine without cleaving the C-Br bond.

- Protection-Deprotection: Temporarily protect the amino group with Boc anhydride during bromine substitution to prevent undesired cross-reactivity .

Q. How is this compound used in studying enzyme-substrate interactions?

Methodological Answer:

- Docking Studies: Molecular docking (AutoDock Vina) models interactions with enzymes like tyrosine kinases, leveraging the bromonitrophenyl group’s steric bulk for binding affinity analysis.

- Kinetic Assays: Measure and using fluorogenic substrates in the presence of the compound to assess competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.